Cas no 395099-05-5 (3-Phenyl-1H-indazol-5-amine)

3-Phenyl-1H-indazol-5-amine is a heterocyclic aromatic compound featuring an indazole core substituted with a phenyl group at the 3-position and an amine group at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its amine functionality allows for further derivatization, enabling the synthesis of diverse bioactive molecules. The compound exhibits potential in the development of kinase inhibitors, anticancer agents, and other therapeutic candidates due to its ability to interact with biological targets. High purity and stability under standard conditions further enhance its utility in synthetic applications.
3-Phenyl-1H-indazol-5-amine structure
3-Phenyl-1H-indazol-5-amine structure
Product name:3-Phenyl-1H-indazol-5-amine
CAS No:395099-05-5
MF:C13H11N3
MW:209.246542215347
MDL:MFCD09261133
CID:1035261
PubChem ID:22480104

3-Phenyl-1H-indazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Phenyl-1H-indazol-5-amine
    • 5-Amino-3-phenyl-1H-indazole
    • FT-0751894
    • MOBJHQPTGMYKCJ-UHFFFAOYSA-N
    • F18176
    • 1H-Indazol-5-amine, 3-phenyl-
    • SCHEMBL4008208
    • CHEMBL3892548
    • 3-phenyl-3H-indazol-5-amine
    • MFCD09261133
    • AKOS016014187
    • CS-0169622
    • A850080
    • 395099-05-5
    • DTXSID90626016
    • J-516720
    • MDL: MFCD09261133
    • Inchi: 1S/C13H11N3/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
    • InChI Key: MOBJHQPTGMYKCJ-UHFFFAOYSA-N
    • SMILES: N1C2C=CC(=CC=2C(C2C=CC=CC=2)=N1)N

Computed Properties

  • Exact Mass: 209.09500
  • Monoisotopic Mass: 209.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 484.4±25.0 °C at 760 mmHg
  • Flash Point: 278.5±10.4 °C
  • PSA: 54.70000
  • LogP: 3.39330
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

3-Phenyl-1H-indazol-5-amine Security Information

3-Phenyl-1H-indazol-5-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Phenyl-1H-indazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P400560-50mg
3-Phenyl-1H-indazol-5-amine
395099-05-5
50mg
$ 185.00 2022-06-03
abcr
AB495055-1 g
3-Phenyl-1H-indazol-5-amine; .
395099-05-5
1g
€1177.50 2023-06-15
eNovation Chemicals LLC
Y0979601-5g
3-phenyl-3H-indazol-5-amine
395099-05-5 95%
5g
$900 2024-08-02
TRC
P400560-100mg
3-Phenyl-1H-indazol-5-amine
395099-05-5
100mg
$ 275.00 2022-06-03
Alichem
A269002318-1g
3-Phenyl-1H-indazol-5-amine
395099-05-5 95%
1g
$697.08 2023-09-02
eNovation Chemicals LLC
D517865-1g
3-Phenyl-1H-indazol-5-aMine
395099-05-5 97%
1g
$1550 2025-02-21
Chemenu
CM149897-1g
3-Phenyl-1H-indazol-5-amine
395099-05-5 95%
1g
$*** 2023-03-31
1PlusChem
1P00CJFL-250mg
5-AMINO-3-PHENYL-1H-INDAZOLE
395099-05-5 95%
250mg
$247.00 2024-05-03
TRC
P400560-500mg
3-Phenyl-1H-indazol-5-amine
395099-05-5
500mg
$ 500.00 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240262-250mg
3-Phenyl-1H-indazol-5-amine
395099-05-5 95+%
250mg
¥2440.00 2024-05-15

Additional information on 3-Phenyl-1H-indazol-5-amine

3-Phenyl-1H-indazol-5-amine: A Comprehensive Overview

The compound 3-Phenyl-1H-indazol-5-amine (CAS No. 395099-05-5) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of indazole derivatives, which are known for their unique structural features and diverse biological activities. The indazole ring system, characterized by a fused benzene and pyrazole moiety, forms the core of this molecule, with a phenyl group attached at the 3-position and an amine group at the 5-position. This specific substitution pattern imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 3-Phenyl-1H-indazol-5-amine as a small molecule inhibitor in therapeutic contexts. Researchers have explored its ability to modulate key enzymes and signaling pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The ability of 3-Phenyl-1H-indazol-5-amine to selectively target these kinases makes it a promising candidate for the development of anti-cancer therapies.

Beyond its pharmacological applications, 3-Phenyl-1H-indazol-5-amine has also been investigated for its role in materials science. The compound's aromaticity and conjugated system make it an attractive candidate for use in organic electronics. A 2022 study in *Advanced Materials* reported that this compound can be incorporated into organic light-emitting diodes (OLEDs) to enhance their efficiency and stability. The research highlighted the importance of the indazole core in facilitating charge transport and emission properties, underscoring the potential of this compound in next-generation electronic devices.

The synthesis of 3-Phenyl-1H-indazol-5-amine involves a multi-step process that typically begins with the preparation of indazole derivatives. One common approach involves the condensation of o-aminoaryl compounds with carbonyl compounds under acidic or basic conditions. The introduction of the phenyl group at the 3-position and the amine group at the 5-position requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability.

In terms of biological activity, 3-Phenyl-1H-indazol

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(CAS:395099-05-5)3-Phenyl-1H-indazol-5-amine
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Purity:99%
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